![molecular formula C14H15N3O4 B2996339 3-(1-Picolinoylpiperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034384-45-5](/img/structure/B2996339.png)
3-(1-Picolinoylpiperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
Synthesis Analysis
The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . A series of novel 3- ( (5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione derivatives were synthesized and characterized using different spectroscopic techniques .Molecular Structure Analysis
Oxazolidinones are a class of compounds containing 2-oxazolidine in the structure . They are characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5 and the N -aryl substituent .Chemical Reactions Analysis
The chemical reactions of oxazolidinones are complex and varied. For example, a very mild protocol for fixation of carbon dioxide with 2-alkynamides in DMSO at 30 °C using a CO2 balloon in the presence of K2CO3 has been developed, which leads to an efficient assembly of oxazolidine-2,4-diones .Scientific Research Applications
mIDH1 Inhibition
This compound has been studied for its potential to inhibit mutant isocitrate dehydrogenase 1 (mIDH1), which is relevant in cancer research .
Allosteric Inhibition
Research suggests that derivatives of this compound may bind to allosteric sites, which could be significant for developing drugs that can cross the blood-brain barrier .
Anticonvulsant Activity
Derivatives of oxazolidine have been explored for their anticonvulsant properties, which could imply similar applications for this compound .
Synthesis of Functionalized Oxazolidines
The compound may be used in multicomponent reactions to synthesize functionalized oxazolidines with potential pharmaceutical applications .
Biological Activity Studies
Related structures have been investigated for their biological activities, suggesting that this compound could also be studied for various biological effects .
NLRP3 Inflammasome Inhibition
Chemical modulation involving similar structures has been researched for inhibiting NLRP3 inflammasomes, which play a role in inflammation and diseases .
Future Directions
The future directions of research on 3-(1-Picolinoylpiperidin-4-yl)oxazolidine-2,4-dione could include further exploration of its potential applications in various fields of research and industry, as well as a deeper understanding of its mechanism of action and safety profile. Further studies could also focus on the development of new effective molecules having anticonvulsant effect .
properties
IUPAC Name |
3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-12-9-21-14(20)17(12)10-4-7-16(8-5-10)13(19)11-3-1-2-6-15-11/h1-3,6,10H,4-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJLZINKMLKUQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Picolinoylpiperidin-4-yl)oxazolidine-2,4-dione |
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